molecular formula C9H11NO7S B12292464 2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid

2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid

Cat. No.: B12292464
M. Wt: 277.25 g/mol
InChI Key: KKZVNIAHQBJWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid is an amino acid derivative characterized by the presence of an amino group, a carboxyl group, and a side chain containing a hydroxy and sulfooxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid typically involves the incorporation of a hydroxyphenyl moiety into an amino acid backbone. One common method involves the reaction of 3-hydroxy-4-sulfooxybenzaldehyde with an appropriate amino acid derivative under controlled conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, to ensure the purity and yield of the final product. These methods often utilize advanced techniques such as chromatography and crystallization for purification .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfooxy groups play a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: The presence of the sulfooxy group in 2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid distinguishes it from other similar compounds. This functional group imparts unique chemical properties, such as increased solubility and reactivity, making it particularly valuable in specific applications .

Properties

Molecular Formula

C9H11NO7S

Molecular Weight

277.25 g/mol

IUPAC Name

2-amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO7S/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H,14,15,16)

InChI Key

KKZVNIAHQBJWCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)OS(=O)(=O)O

Origin of Product

United States

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